5-Amino-3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile involves various strategies, including multicomponent reactions and the use of catalysts. One notable method is the catalyst-free grinding method, which offers an efficient, one-pot synthesis approach from substituted benzaldehydes, 3-amino-5-methylpyrazole, and malononitrile, highlighting its practicality in synthesizing pyrazolo[3,4-b]pyridine derivatives with high efficiency and minimal environmental impact (Nikpassand, Fekri, & Rahro, 2019).
Molecular Structure Analysis
The molecular structure and crystallography of derivatives of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile have been extensively studied through X-ray diffraction and spectroscopic methods. These studies have provided insights into the compound's conformation, highlighting planar arrangements and hydrogen bonding patterns that contribute to its stability and reactivity (Zukerman-Schpector, Barreiro, & Freitas, 1994).
Chemical Reactions and Properties
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including cycloadditions, substitutions, and condensations, leading to a wide array of heterocyclic compounds. These reactions are facilitated by the compound's reactive amino and nitrile groups, allowing for the synthesis of complex molecules with diverse biological activities (Tominaga, Yoshioka, Castle, Luo, & Hata, 1997).
Scientific Research Applications
Corrosion Inhibition and Surface Properties
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile has been studied for its corrosion inhibition properties and surface tension characteristics. Researchers found that derivatives of this compound exhibit significant corrosion inhibition efficiency, especially in acidic environments. The efficiency increases with higher concentrations of the inhibitor but decreases with rising temperatures. The study involved detailed analysis using techniques like FT-IR, NMR, mass spectroscopy, and thermodynamic activation parameters to understand the mechanism of corrosion inhibition (Abdel Hameed et al., 2020).
Crystal Structure Analysis
The crystal structure of certain derivatives of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile has been determined through X-ray crystallography. This research aids in understanding the reaction mechanisms of these compounds with unsaturated carbonyl compounds (Liu et al., 2013).
Synthetic Chemistry Applications
This compound plays a crucial role in the synthesis of various heterocyclic compounds. Its derivatives have been used in the unexpected formation of pyrazolopyrimidines, which are of significant interest in synthetic organic chemistry for developing biologically active molecules (Faria et al., 2013). Another study explored the synthesis of new pyrazole-4-carbonitrile derivatives through various synthetic approaches, highlighting the compound's versatility in organic synthesis (Ali et al., 2016).
Electronic and Spectral Properties
A 2022 study investigated the electronic properties of a fluoropyrazolecarbonitrile derivative, including its interaction with fullerene molecules. This research provides insights into the physical and chemical properties of the compound, such as active sites, biological activities, and reactivity. The study also highlighted its potential antiarthritic properties (2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-amino-3-methyl-1-phenylpyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-8-10(7-12)11(13)15(14-8)9-5-3-2-4-6-9/h2-6H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOYPUVIGCTVSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277312 | |
Record name | 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile | |
CAS RN |
5346-56-5 | |
Record name | 5346-56-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221277 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5346-56-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1638 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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